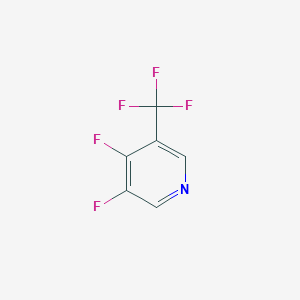

3,4-Difluoro-5-(trifluoromethyl)pyridine

Descripción general

Descripción

3,4-Difluoro-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of 3,4-Difluoro-5-(trifluoromethyl)pyridine generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving 3,4-Difluoro-5-(trifluoromethyl)pyridine include the synthesis of pyridalyl, which encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .

Physical And Chemical Properties Analysis

3,4-Difluoro-5-(trifluoromethyl)pyridine is a solid compound . Its distinctive physical–chemical properties are thought to be due to the presence of a fluorine atom and a pyridine in its structure .

Aplicaciones Científicas De Investigación

Agrochemical Applications

Trifluoromethylpyridines, including 3,4-Difluoro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Crop-Protection Products

Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Fungicidal Activity

The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3,5-DCTF is utilized in the synthesis of fluazinam, as a building block for the condensation .

Synthesis of Fluorinated Pyridines

3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . The 3,5-difluoro-2,4,6-trinitren has been obtained further from this compound and investigated by IR-spectroscopy .

Mecanismo De Acción

Target of Action

Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group is strongly electron-withdrawing . This property can influence the compound’s interaction with its targets, potentially enhancing its binding affinity and resulting in changes to the target’s function .

Biochemical Pathways

It’s worth noting that compounds with a -cf3 group have been shown to lower the pka of the cyclic carbamate, which could affect various biochemical pathways .

Pharmacokinetics

The presence of fluorine atoms in a compound can influence its pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

It’s known that the presence of a fluorine atom and a carbon-containing pyridine in a compound can bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluoro-5-(trifluoromethyl)pyridine. For instance, the electronegativity of the trifluoromethyl group can impact the chemical reactivity and physico-chemical behavior of the compound . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,4-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-2-12-1-3(5(4)8)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDAEJXTZLXRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

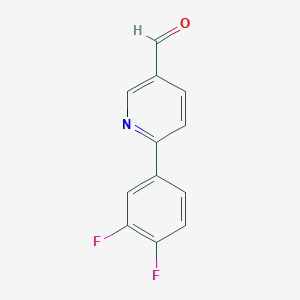

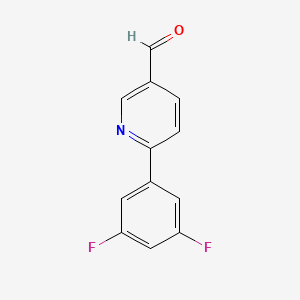

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R,5S)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3043646.png)

![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)